molecular formula C11H10INO2 B2397926 1-Iodo-3-(3-nitrophenyl)bicyclo[1.1.1]pentane CAS No. 2287274-24-0

1-Iodo-3-(3-nitrophenyl)bicyclo[1.1.1]pentane

Cat. No.: B2397926
CAS No.: 2287274-24-0
M. Wt: 315.11
InChI Key: GFCLIJBWALPKNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Iodo-3-(3-nitrophenyl)bicyclo[111]pentane is a compound that belongs to the bicyclo[111]pentane family These compounds are known for their unique three-dimensional cyclic structures, which make them valuable in various fields such as drug discovery and materials science

Preparation Methods

The synthesis of 1-Iodo-3-(3-nitrophenyl)bicyclo[1.1.1]pentane typically involves the functionalization of bicyclo[1.1.1]pentane derivatives. One common method is the radical multicomponent carboamination of [1.1.1]propellane, which allows for the direct synthesis of 1,3-disubstituted bicyclo[1.1.1]pentane derivatives . Another approach involves the use of nickel/photoredox-catalyzed multicomponent dicarbofunctionalization of [1.1.1]propellane . These methods are advantageous due to their efficiency and the ability to introduce various functional groups in a single step.

Chemical Reactions Analysis

1-Iodo-3-(3-nitrophenyl)bicyclo[1.1.1]pentane undergoes several types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide and potassium cyanide.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions to form various oxidized products. For example, the nitro group can be oxidized to a nitroso group using oxidizing agents like potassium permanganate.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-Iodo-3-(3-nitrophenyl)bicyclo[1.1.1]pentane involves its interaction with various molecular targets. The iodine atom and nitrophenyl group can participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, which can influence the compound’s binding to biological targets . Additionally, the bicyclo[1.1.1]pentane core provides a rigid and three-dimensional scaffold that can enhance the compound’s binding affinity and selectivity for specific targets.

Comparison with Similar Compounds

1-Iodo-3-(3-nitrophenyl)bicyclo[1.1.1]pentane can be compared to other bicyclo[1.1.1]pentane derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which provides distinct chemical reactivity and potential for diverse applications in various fields.

Properties

IUPAC Name

1-iodo-3-(3-nitrophenyl)bicyclo[1.1.1]pentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10INO2/c12-11-5-10(6-11,7-11)8-2-1-3-9(4-8)13(14)15/h1-4H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFCLIJBWALPKNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)I)C3=CC(=CC=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.